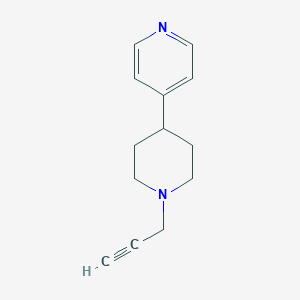

4-(1-Prop-2-ynylpiperidin-4-yl)pyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(1-prop-2-ynylpiperidin-4-yl)pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2/c1-2-9-15-10-5-13(6-11-15)12-3-7-14-8-4-12/h1,3-4,7-8,13H,5-6,9-11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHAXOKUFBKUBHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCN1CCC(CC1)C2=CC=NC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4 1 Prop 2 Ynylpiperidin 4 Yl Pyridine and Its Derivatives

Established Synthetic Routes to the 4-(Piperidin-4-yl)pyridine (B1299547) Core

The 4-(piperidin-4-yl)pyridine structure is a key building block, and its efficient synthesis is paramount. The most prevalent and industrially scalable methods involve the reduction of a pre-formed 4-arylpyridine, typically 4-phenylpyridine, or the construction of the ring system through cross-coupling reactions.

Key Reaction Steps and Strategic Intermediate Compounds

The synthesis of the 4-(piperidin-4-yl)pyridine core primarily relies on two strategic approaches: catalytic hydrogenation of a pyridine (B92270) ring or metal-catalyzed cross-coupling reactions.

Catalytic Hydrogenation: This is the most direct method, starting from commercially available 4-phenylpyridine. The key reaction step is the selective reduction of the pyridine ring while leaving the phenyl ring intact. This transformation proceeds through a dihydropyridine (B1217469) and a tetrahydropyridine (B1245486) intermediate before yielding the final piperidine (B6355638) product.

Starting Material: 4-Phenylpyridine

Key Reaction: Heterogeneous catalytic hydrogenation.

Strategic Intermediates: 4-Phenyl-1,2,3,6-tetrahydropyridine.

Product: 4-Phenylpiperidine (which is analogous to the core structure).

Cross-Coupling Reactions: These methods build the C-C bond between the two rings. A notable example is the Negishi coupling. acs.orgdeepdyve.com

Key Reaction: Palladium/Copper(I)-cocatalyzed Negishi coupling. acs.org

Strategic Intermediates: An N-protected 4-piperidylzinc iodide is prepared from an N-protected 4-iodopiperidine. This organozinc reagent is a key intermediate that couples with an aryl halide (e.g., 4-chloropyridine (B1293800) or 4-bromopyridine).

Protecting Groups: The piperidine nitrogen must be protected, commonly with a tert-butyloxycarbonyl (Boc) group, to prevent side reactions. The protecting group is removed in a final step.

Another approach involves the Shapiro reaction starting from an N-protected 4-piperidone. acs.orgnih.gov This generates an alkenylsilane intermediate which can then undergo palladium-catalyzed cross-coupling with aryl halides. acs.orgnih.gov

Optimization of Reaction Conditions for Yield and Purity

Optimizing reaction conditions is critical for maximizing the yield of 4-(piperidin-4-yl)pyridine and minimizing side products, such as the over-reduction product 4-cyclohexylpiperidine. d-nb.info

For catalytic hydrogenation , the choice of catalyst, solvent, temperature, and hydrogen pressure are crucial variables. d-nb.infoasianpubs.org Palladium on carbon (Pd/C) is a commonly used catalyst that shows high selectivity for the pyridine ring reduction. d-nb.inforesearchgate.net Platinum-based catalysts like platinum dioxide (PtO₂) are also effective, often used in acidic media like acetic acid to improve reaction rates. asianpubs.org

| Parameter | Condition | Outcome/Rationale | Citation |

| Catalyst | 5% or 10% Pd/C | High selectivity for pyridine reduction over phenyl ring. | d-nb.info |

| PtO₂ (Adam's catalyst) | Effective, often used in acidic solvents. | asianpubs.org | |

| Rh/C | High activity but may lead to over-reduction. | d-nb.info | |

| Solvent | Ethyl acetate (B1210297) (EtOAc) | Ecologically benign and effective solvent. | d-nb.info |

| Acetic Acid | Protic solvent that can enhance catalyst activity. | asianpubs.org | |

| H₂ Pressure | 50-70 bar | Sufficient for reaction to proceed at room or slightly elevated temperatures. | asianpubs.orgresearchgate.net |

| Temperature | Room Temp. to 80°C | Balances reaction rate against selectivity; higher temperatures can promote over-reduction. | d-nb.infoasianpubs.org |

For Negishi coupling , optimization focuses on the catalyst system. The combination of a palladium catalyst, such as PdCl₂(dppf), and a copper(I) co-catalyst is critical for achieving high yields, particularly with sterically hindered substrates. acs.org The activation method for the zinc dust used to form the organozinc intermediate has also been refined to improve safety and reactivity. acs.org

Propargylation of the Piperidine Nitrogen Atom

Once the 4-(piperidin-4-yl)pyridine core is obtained, the next key step is the introduction of the prop-2-ynyl (propargyl) group onto the secondary nitrogen of the piperidine ring. This transforms the core into the target molecule and introduces a terminal alkyne, a versatile functional group for further chemical modifications.

Direct Alkylation Approaches

Direct N-alkylation is a straightforward and widely used method for forming the C-N bond. This approach involves the reaction of the secondary amine of the 4-(piperidin-4-yl)pyridine core with a propargyl electrophile, most commonly propargyl bromide or chloride. researchgate.netgoogle.com

The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide byproduct. The choice of base and solvent can significantly impact the reaction efficiency and yield.

| Reagent | Base | Solvent | Temperature | Notes | Citation |

| Propargyl Bromide | K₂CO₃ | DMF | Room Temp. | Standard, mild conditions suitable for many substrates. | researchgate.net |

| Propargyl Bromide | NaH | THF | 0°C to Room Temp. | Stronger base, useful for less reactive amines. | nih.gov |

| Propargyl Halide | Aq. Alkali | Toluene | 40-70°C | Can be performed with a phase-transfer catalyst for multiphase systems. | google.com |

| Propargyl Bromide | DIPEA | Chloroform | Reflux | Organic base used in homogenous systems. | rsc.org |

Multi-component Reactions Incorporating the Propargyl Group

Multi-component reactions (MCRs) offer a highly efficient alternative for synthesizing propargylamines by combining three or more reactants in a single step, thereby increasing atom economy and reducing synthetic steps. researchgate.netrsc.orgnih.gov The most prominent of these is the Aldehyde-Alkyne-Amine (A³) coupling reaction. mdpi.comphytojournal.comwikipedia.orglibretexts.org

In the context of synthesizing 4-(1-Prop-2-ynylpiperidin-4-yl)pyridine, a variation of the A³ coupling can be envisioned. The general mechanism involves the in-situ formation of an iminium ion from an amine and an aldehyde, which is then attacked by a metal acetylide generated from a terminal alkyne and a metal catalyst (typically copper, gold, or silver salts). wikipedia.orglibretexts.org

To incorporate the propargyl group onto the 4-(piperidin-4-yl)pyridine core, the core itself would serve as the secondary amine component. The reaction would proceed as follows:

Iminium Formation: 4-(Piperidin-4-yl)pyridine reacts with an aldehyde (e.g., formaldehyde) to form a reactive iminium ion intermediate.

Acetylide Formation: A terminal alkyne (e.g., acetylene (B1199291) gas or a protected equivalent) is activated by a metal catalyst.

Nucleophilic Attack: The metal acetylide attacks the iminium ion, forming the desired propargylamine (B41283) product in one pot.

Metal-free versions of the A³ coupling have also been developed, often utilizing decarboxylative strategies with alkynoic acids, which aligns with green chemistry principles. rsc.orgacs.org These MCR approaches provide a powerful and convergent route to complex propargylamines. researchgate.netnih.gov

Functionalization Strategies on the Pyridine Ring

Further diversification of the 4-(1-Prop-2-ynylpiperidin-4-yl)pyridine scaffold can be achieved by modifying the pyridine ring. Direct C-H functionalization of pyridines is challenging due to the electron-deficient nature of the ring, which deactivates it towards electrophilic substitution and can poison metal catalysts. rsc.orgresearchgate.netrsc.org However, several strategies have been developed to overcome these hurdles and achieve regioselective functionalization.

A primary strategy involves the initial conversion of the pyridine to a pyridine N-oxide . This modification activates the ring, making the C2 (ortho) and C4 (para) positions more susceptible to attack. Palladium-catalyzed C-H functionalization of pyridine N-oxides has been successfully used for direct arylation and alkenylation, primarily at the C2 position. acs.orgnih.govresearchgate.net

| Position | Strategy | Reaction Type | Reagents/Catalysts | Notes | Citation |

| C2 (ortho) | Pyridine N-Oxide Activation | Arylation | Pd(OAc)₂, Ag oxidant | Direct cross-coupling with unactivated arenes. | nih.govresearchgate.net |

| Pyridine N-Oxide Activation | Alkenylation | Pd(OAc)₂, Oxidant | Highly regioselective for the ortho position. | acs.orgnih.gov | |

| Directed C-H Activation | Arylation | Pd(OAc)₂, Directing Group | A directing group on a substituent can guide metalation to a specific C-H bond. | rsc.org | |

| C3 (meta) | Redox-Neutral Dearomatization | Halogenation, Nitration, etc. | Zincke Imine Intermediates | A dearomatization-rearomatization sequence allows access to the typically unreactive C3 position. | researchgate.netresearchgate.net |

| C4 (para) | Phosphonium (B103445) Salt Formation | Alkylation/Arylation | Wittig Olefination | Dearomatization via phosphonium ylides enables selective functionalization at C4. | dntb.gov.ua |

| Pyridinium (B92312) Activation | Perfluoroalkylation | Photoredox Catalysis | Activation via pyridinium salt formation allows for radical C4 functionalization. | dntb.gov.ua |

These advanced methods, including the use of specific directing groups, photoredox catalysis, or temporary dearomatization strategies, provide a versatile toolkit for creating a library of derivatives based on the core 4-(1-Prop-2-ynylpiperidin-4-yl)pyridine structure, enabling fine-tuning of its chemical properties. researchgate.netdntb.gov.uabeilstein-journals.org

Electrophilic and Nucleophilic Aromatic Substitution Techniques

Aromatic substitution reactions are fundamental to the synthesis of the 4-substituted pyridine core of the target molecule. Both electrophilic and nucleophilic pathways offer distinct possibilities for the construction and functionalization of the pyridine ring.

Electrophilic Aromatic Substitution (EAS)

The pyridine ring is an electron-deficient heterocycle due to the electronegativity of the nitrogen atom, which deactivates it towards electrophilic attack compared to benzene (B151609). aklectures.comquimicaorganica.org Consequently, electrophilic aromatic substitution on pyridine requires harsh reaction conditions. quora.com The substitution occurs preferentially at the 3- and 5-positions. quimicaorganica.org Attack at the 2- or 4-position is disfavored as it leads to a destabilized cationic intermediate (a sigma complex) where a resonance structure places a positive charge on the electronegative nitrogen atom. quimicaorganica.org Therefore, direct electrophilic substitution is not a common strategy for introducing a substituent at the 4-position of an existing pyridine ring to build the target scaffold.

Nucleophilic Aromatic Substitution (NAS)

In contrast, the electron-deficient nature of the pyridine ring makes it highly susceptible to nucleophilic aromatic substitution, particularly at the 2- and 4-positions. stackexchange.comechemi.comvaia.com The attack of a nucleophile at these positions generates a high-energy anionic intermediate (a Meisenheimer complex) that is stabilized by resonance, with one of the resonance forms placing the negative charge on the electronegative nitrogen atom. stackexchange.comechemi.com This stabilization makes the C-2 and C-4 positions highly activated for nucleophilic displacement of a suitable leaving group, such as a halide.

The synthesis of the 4-(piperidin-4-yl)pyridine core can thus be effectively achieved by reacting a 4-halopyridine with a piperidine-based nucleophile. The general mechanism involves the addition of the nucleophile to form the stabilized intermediate, followed by the elimination of the leaving group to restore aromaticity. nih.gov

| Reaction Type | Reagents & Conditions | Product | Key Features |

| NAS | 4-Chloropyridine, Piperidine derivative (Nu), Base, Solvent (e.g., DMSO, DMF) | 4-(Piperidin-4-yl)pyridine derivative | Favorable at C-4 due to stabilization of the anionic intermediate by the ring nitrogen. stackexchange.comechemi.comvaia.com |

| NAS | 3-Halo-4-aminopyridine, Acyl chloride, Triethylamine | Pyridin-4-yl α-substituted acetamide | Involves an intramolecular rearrangement via nucleophilic aromatic substitution. acs.orgnih.gov |

Transition-Metal Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful and versatile tools for forming carbon-carbon bonds and have become indispensable in the synthesis of complex molecules, including pharmaceuticals. eie.grnih.gov Reactions such as the Suzuki-Miyaura, Negishi, and Stille couplings provide efficient routes to the 4-arylpiperidine scaffold of the target molecule. eie.grmdpi.com

These reactions typically involve the reaction of an organometallic reagent with an organic halide or triflate in the presence of a transition metal catalyst, most commonly based on palladium. mdpi.com For the synthesis of the 4-(piperidin-4-yl)pyridine core, two main strategies can be envisioned:

Coupling of a 4-pyridyl organometallic reagent (e.g., 4-pyridylboronic acid) with a piperidine derivative bearing a leaving group at the 4-position.

Coupling of a 4-halopyridine with a piperidine-based organometallic reagent (e.g., a 4-piperidylzinc or 4-piperidylborane species).

The choice of coupling partners and reaction conditions allows for a high degree of functional group tolerance, making these methods highly adaptable. rsc.orgresearchgate.net For example, suitably functionalized 2-bromopyridines have been shown to react with alkylzinc reagents in the presence of a palladium catalyst to produce 2,6-difunctionalized pyridines, demonstrating the utility of these methods for pyridine functionalization. nih.gov

| Coupling Reaction | Organometallic Reagent (R-M) | Organic Halide (R'-X) | Catalyst System |

| Suzuki-Miyaura | 4-Pyridylboronic acid or ester | 4-Halo- or 4-triflyloxy-piperidine derivative | Pd(0) complex (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃, K₃PO₄) |

| Negishi | 4-Piperidylzinc halide | 4-Halopyridine | Pd(0) or Ni(0) complex |

| Stille | 4-Piperidylstannane | 4-Halopyridine | Pd(0) complex |

Stereoselective Synthesis of Enantiopure 4-(1-Prop-2-ynylpiperidin-4-yl)pyridine Analogs

While 4-(1-prop-2-ynylpiperidin-4-yl)pyridine itself is achiral, the synthesis of enantiopure analogs, for instance, those bearing substituents at the C-2, C-3, C-5, or C-6 positions of the piperidine ring, is of significant interest in medicinal chemistry. Several strategies exist for the stereoselective synthesis of such chiral piperidine derivatives. nih.gov

One powerful approach involves the asymmetric functionalization of pyridine or its partially reduced derivatives. nih.govacs.org For example, a highly regio- and enantioselective rhodium-catalyzed carbometalation of a dihydropyridine intermediate with an arylboronic acid can yield 3-substituted tetrahydropyridines. nih.govacs.org Subsequent reduction provides access to a variety of enantioenriched 3-substituted piperidines.

Another method is the asymmetric hydrogenation of substituted pyridinium salts using chiral transition metal catalysts, such as those based on iridium(I) with chiral P,N-ligands. nih.gov This approach can provide direct access to optically active piperidines from readily available pyridine precursors.

Kinetic resolution offers an alternative route to separate enantiomers from a racemic mixture. For instance, N-Boc-2-aryl-4-methylenepiperidines have been successfully resolved through asymmetric deprotonation using a chiral base system, such as n-BuLi and (-)-sparteine, allowing for the isolation of starting material and product with high enantiomeric ratios. acs.org Such methods provide access to functionalizable piperidine fragments that can be further elaborated into complex, enantiopure analogs. acs.org

Preparation of Radiolabeled and Bioconjugated Analogs for Research Applications

The functional design of 4-(1-prop-2-ynylpiperidin-4-yl)pyridine makes it an ideal platform for creating specialized research tools through radiolabeling for imaging studies and bioconjugation for chemical biology applications.

Radiolabeled analogs are crucial for studying the absorption, distribution, metabolism, and excretion (ADME) of compounds and for in vivo imaging techniques like Positron Emission Tomography (PET).

¹⁸F-Labeling for PET Imaging: Fluorine-18 is a positron-emitting radionuclide with a convenient half-life (109.7 min) for PET imaging. nih.gov The pyridine ring is well-suited for radiofluorination via nucleophilic aromatic substitution. The electron-deficient C-2 and C-4 positions facilitate the attack of [¹⁸F]fluoride, often without the need for additional activating groups. nih.gov A common strategy involves the displacement of a leaving group, such as a nitro group or a halogen, from a suitable precursor with [¹⁸F]F⁻. For example, an analog of the target compound could be synthesized with a leaving group on the pyridine ring to allow for late-stage radiofluorination. nih.gov

¹⁴C and ³H Labeling: Carbon-14 and tritium (B154650) are beta-emitting isotopes used in quantitative autoradiography and metabolic profiling. The synthesis of ¹⁴C- or ³H-labeled 4-(1-prop-2-ynylpiperidin-4-yl)pyridine would involve incorporating a labeled building block into the synthetic route. For instance, commercially available [¹⁴C]propargyl bromide could be used in the final N-alkylation step to introduce the radiolabel. Alternatively, a precursor to the pyridine or piperidine ring could be synthesized using starting materials containing ¹⁴C or ³H.

| Isotope | Labeling Method | Precursor Example | Application |

| ¹⁸F | Nucleophilic Aromatic Substitution | 6-Nitro-4-(1-prop-2-ynylpiperidin-4-yl)pyridine | PET Imaging nih.govnih.gov |

| ¹⁴C | N-Alkylation with labeled reagent | 4-(Piperidin-4-yl)pyridine + [¹⁴C]Propargyl bromide | ADME, In vitro binding assays |

| ³H | Catalytic reduction with ³H₂ gas | Unsaturated piperidine precursor | Receptor binding assays |

The terminal alkyne of the propargyl group is a key functional handle that enables covalent modification via "click chemistry". The most prominent example is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a highly efficient and bioorthogonal reaction. nih.govrsc.org

The CuAAC reaction forms a stable triazole linkage between the alkyne-containing molecule and a partner molecule bearing an azide (B81097) group. This reaction is highly specific and can be performed in complex biological media, and even in living cells, with minimal side reactions. nih.govresearchgate.net The standard reaction conditions involve a source of Cu(I), often generated in situ from a Cu(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate). nih.govjenabioscience.com The addition of copper-chelating ligands can accelerate the reaction and mitigate copper-induced cytotoxicity. nih.govrsc.org

By using CuAAC, 4-(1-prop-2-ynylpiperidin-4-yl)pyridine can be conjugated to a wide array of azide-modified biomolecules or probes, such as:

Fluorescent dyes for cellular imaging.

Biotin for affinity purification and detection.

Peptides or proteins to study protein-ligand interactions. nih.gov

Linkers for attachment to solid supports or nanoparticles.

This versatility allows for the creation of customized chemical biology tools to investigate the biological targets and mechanism of action of the parent compound. pnas.org

Green Chemistry Principles in the Synthesis of 4-(1-Prop-2-ynylpiperidin-4-yl)pyridine

Applying the principles of green chemistry to the synthesis of heterocyclic compounds is essential for reducing environmental impact and improving the sustainability of chemical processes. numberanalytics.comrasayanjournal.co.in The synthesis of 4-(1-prop-2-ynylpiperidin-4-yl)pyridine can be made more environmentally benign by incorporating several key strategies. researchgate.net

Use of Greener Solvents: Traditional syntheses often rely on volatile and hazardous organic solvents. Replacing these with safer alternatives such as water, ethanol, ionic liquids, or deep eutectic solvents can significantly reduce the environmental footprint. numberanalytics.comnumberanalytics.com Many reactions for synthesizing heterocycles can be performed effectively in these media. numberanalytics.com

Catalytic Methods: Employing catalytic reactions instead of stoichiometric reagents improves atom economy and minimizes waste. biosynce.com The transition-metal catalyzed cross-coupling reactions discussed in section 2.3.2 are excellent examples of this principle. mdpi.com Further improvements can be made by using catalysts based on earth-abundant metals or developing recyclable heterogeneous catalysts. mdpi.com

Energy Efficiency: Alternative energy sources like microwave irradiation and ultrasound can dramatically reduce reaction times from hours to minutes and lower energy consumption compared to conventional heating methods. ijpsjournal.comnih.govresearchgate.net These techniques have been successfully applied to the synthesis of various pyridine and pyrimidine (B1678525) derivatives. rasayanjournal.co.inresearchgate.net

Renewable Feedstocks: A long-term goal in green chemistry is the use of renewable, biomass-derived starting materials instead of petrochemicals. ijpsjournal.com Recent research has demonstrated the synthesis of piperidine and pyridine from the bio-based platform chemical furfural, highlighting a potential future direction for the sustainable production of such N-heterocyclic scaffolds. nih.gov

| Green Chemistry Principle | Application to Synthesis | Example |

| Alternative Solvents | Replace chlorinated solvents in coupling or substitution reactions. | Use of water or ethanol. numberanalytics.comnih.gov |

| Energy Efficiency | Accelerate N-alkylation or ring formation steps. | Microwave-assisted synthesis. ijpsjournal.comresearchgate.net |

| Atom Economy | Assemble the core structure in a single operation. | One-pot, four-component synthesis of substituted pyridines. researchgate.net |

| Catalysis | C-C bond formation for the pyridine-piperidine link. | Palladium-catalyzed Suzuki or Negishi coupling. mdpi.com |

| Renewable Feedstocks | Future sustainable sourcing of the piperidine ring. | Synthesis from biomass-derived furfural. nih.gov |

Molecular Target Identification and Pharmacological Characterization of 4 1 Prop 2 Ynylpiperidin 4 Yl Pyridine

Receptor Binding Affinity and Selectivity Profiling

No publicly available research data was found detailing the receptor binding affinity and selectivity profile of 4-(1-Prop-2-ynylpiperidin-4-yl)pyridine.

Radioligand Binding Assays (e.g., to H1 histamine, sigma, muscarinic receptors)

Information from radioligand binding assays determining the affinity of 4-(1-Prop-2-ynylpiperidin-4-yl)pyridine for H1 histamine, sigma, or muscarinic receptors is not available in the reviewed scientific literature.

Competitive Displacement Studies and Ki Determination

There are no available results from competitive displacement studies, and therefore no inhibition constant (Ki) values have been reported for 4-(1-Prop-2-ynylpiperidin-4-yl)pyridine against H1 histamine, sigma, or muscarinic receptors.

Enzyme Inhibition and Activation Assays

Specific data on the enzymatic inhibition or activation by 4-(1-Prop-2-ynylpiperidin-4-yl)pyridine is not present in the available literature.

Monoamine Oxidase (MAO-A/B) Inhibition Kinetics

No studies detailing the inhibition kinetics of 4-(1-Prop-2-ynylpiperidin-4-yl)pyridine on Monoamine Oxidase A (MAO-A) or Monoamine Oxidase B (MAO-B) were identified.

Cholinesterase (AChE, BuChE) Inhibition Studies

Research on the inhibitory effects of 4-(1-Prop-2-ynylpiperidin-4-yl)pyridine against Acetylcholinesterase (AChE) or Butyrylcholinesterase (BuChE) could not be found.

Kinase Inhibition Profiling (e.g., PLK, PI3K, SYK, PARP)

There is no available data from kinase inhibition profiling studies for 4-(1-Prop-2-ynylpiperidin-4-yl)pyridine against Polo-like kinase (PLK), Phosphoinositide 3-kinase (PI3K), Spleen tyrosine kinase (SYK), or Poly (ADP-ribose) polymerase (PARP).

Cyclooxygenase (COX) Isoform Selectivity

There is currently no available research data to characterize the inhibitory activity of 4-(1-Prop-2-ynylpiperidin-4-yl)pyridine against cyclooxygenase (COX) isoforms, COX-1 and COX-2. Standard in vitro assays utilizing purified recombinant enzymes or cell-based models would be necessary to determine its potency and selectivity. Such studies are crucial for assessing the potential anti-inflammatory profile and gastrointestinal safety of a compound.

Ion Channel Modulation Studies (e.g., Voltage-gated ion channels)

The modulatory effects of 4-(1-Prop-2-ynylpiperidin-4-yl)pyridine on ion channels, including voltage-gated ion channels, have not been reported in the scientific literature. Electrophysiological techniques, such as patch-clamp studies on various cell lines expressing specific ion channel subtypes, would be required to identify any potential activity. These investigations are fundamental in understanding a compound's influence on neuronal excitability and other physiological processes regulated by ion channels.

Transporter Interaction Assays

Information regarding the interaction of 4-(1-Prop-2-ynylpiperidin-4-yl)pyridine with membrane transporters is not available. In vitro assays using membrane vesicles or cell lines overexpressing specific uptake or efflux transporters (e.g., P-glycoprotein, OATPs, OCTs) would be needed to evaluate the compound as a potential substrate or inhibitor. These assays are critical for predicting drug disposition and potential drug-drug interactions.

Cell-Based Functional Assays

No studies have been published that explore the functional cellular effects of 4-(1-Prop-2-ynylpiperidin-4-yl)pyridine.

The activity of 4-(1-Prop-2-ynylpiperidin-4-yl)pyridine at G-protein coupled receptors (GPCRs) remains uncharacterized. Functional assays measuring second messenger levels, such as cyclic AMP (cAMP) or intracellular calcium (Ca2+) flux, in response to the compound would be essential to determine if it acts as an agonist or antagonist at any of the numerous GPCR targets.

There is no data from gene reporter assays that would indicate which cellular signaling pathways might be modulated by 4-(1-Prop-2-ynylpiperidin-4-yl)pyridine. Such assays are instrumental in elucidating the mechanism of action of a compound by monitoring the activation or inhibition of specific transcription factors and signaling cascades.

The potential utility of 4-(1-Prop-2-ynylpiperidin-4-yl)pyridine as a research tool, which would necessitate studies on its cellular uptake and subcellular localization, has not been explored. Techniques such as fluorescence microscopy with a labeled version of the compound would be required to visualize its distribution within cells.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses of 4 1 Prop 2 Ynylpiperidin 4 Yl Pyridine Analogs

Elucidation of Pharmacophoric Features within the Piperidine-Pyridine Scaffold

The piperidine-pyridine scaffold is recognized as a "privileged structure" in drug discovery, capable of interacting with a diverse range of biological targets, including G protein-coupled receptors (GPCRs) and enzymes. Pharmacophore modeling, a crucial computational tool, helps to identify the essential three-dimensional arrangement of chemical features necessary for biological activity.

For piperidine-pyridine analogs, particularly those targeting receptors like the sigma receptor, key pharmacophoric features have been identified. These typically include:

A basic nitrogen atom: The piperidine (B6355638) nitrogen is often protonated at physiological pH, forming a cationic center that can engage in crucial ionic interactions or hydrogen bonds with acidic residues (e.g., Asp, Glu) in the receptor's binding pocket.

Aromatic/hydrophobic regions: The pyridine (B92270) ring and other aryl substituents provide hydrophobic surfaces that can participate in van der Waals and π-π stacking interactions with aromatic amino acid residues (e.g., Phe, Tyr, Trp) within the binding site.

A hydrogen bond acceptor: The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, further anchoring the ligand within the binding pocket.

Specific spatial arrangement: The relative orientation of these features, dictated by the piperidine ring's conformation and the linkage to the pyridine moiety, is critical for optimal receptor binding.

Pharmacophore models for sigma receptor ligands, for instance, often highlight a primary hydrophobic group, a secondary hydrophobic group, and a positive ionizable functionality, all of which can be accommodated by the 4-(1-prop-2-ynylpiperidin-4-yl)pyridine scaffold. researchgate.net The propargyl group on the piperidine nitrogen can also contribute to hydrophobic interactions or, in some cases, act as a reactive handle for covalent modification of the target, although this is target-dependent.

Impact of Substituent Modifications on Biological Activity and Selectivity

Systematic modification of the 4-(1-prop-2-ynylpiperidin-4-yl)pyridine scaffold has provided valuable insights into the structure-activity relationships (SAR) governing the potency and selectivity of these analogs.

Modifications at the Piperidine Nitrogen (N1):

The substituent at the N1 position of the piperidine ring plays a pivotal role in modulating biological activity. The prop-2-ynyl group in the parent compound is of particular interest. Alkynyl groups can influence binding affinity and, in some contexts, lead to irreversible inhibition through covalent bond formation with the target protein.

Studies on various piperidine-based compounds have shown that the nature of the N-substituent significantly impacts receptor affinity and selectivity. For example, in a series of piperidine derivatives, the replacement of an N-methyl group with larger alkyl or arylalkyl groups can drastically alter the binding profile. The size, shape, and electronics of the N-substituent are critical for fitting into the specific subpockets of the target receptor.

Modifications at the 4-Position of the Piperidine Ring:

The 4-position of the piperidine ring, which links to the pyridine moiety, is another critical point for modification. The rigidity and orientation of the pyridine ring relative to the piperidine core are crucial for proper alignment within the receptor's binding site.

Modifications on the Pyridine Ring:

The following table summarizes the general impact of substituent modifications on the biological activity of piperidine-pyridine analogs based on findings from related compound series.

| Modification Site | Type of Modification | General Impact on Activity and Selectivity |

| Piperidine Nitrogen (N1) | Small alkyl groups (e.g., methyl) | Often establishes a baseline activity. |

| Larger/bulkier groups (e.g., benzyl) | Can enhance affinity by accessing additional hydrophobic pockets, but may also introduce steric hindrance. | |

| Propargyl group | Can provide hydrophobic interactions and potential for covalent bonding, leading to increased potency or irreversible inhibition. | |

| Piperidine Ring (C4) | Linker to pyridine | The nature and length of the linker can influence the relative orientation of the two rings, affecting receptor fit. |

| Pyridine Ring | Electron-donating groups | Can increase the basicity of the pyridine nitrogen, potentially strengthening hydrogen bonds. |

| Electron-withdrawing groups | Can decrease the basicity of the pyridine nitrogen, which may be favorable for certain receptor interactions. | |

| Positional Isomers | The position of the nitrogen in the pyridine ring (e.g., 2-pyridyl, 3-pyridyl, 4-pyridyl) significantly impacts the geometry and electronic distribution, leading to differences in activity and selectivity. |

Conformational Analysis and its Influence on Receptor Interactions

The three-dimensional conformation of 4-(1-prop-2-ynylpiperidin-4-yl)pyridine analogs is a key determinant of their biological activity. The piperidine ring typically adopts a chair conformation to minimize steric strain. In this conformation, substituents at the 1 and 4 positions can be either axial or equatorial.

Computational modeling and spectroscopic techniques, such as NMR, are employed to study the conformational preferences of these molecules. nih.gov Understanding the preferred conformations allows for the rational design of more rigid analogs that are "pre-organized" in the bioactive conformation, potentially leading to increased affinity and selectivity.

The interaction with the receptor can also induce conformational changes in the ligand. The flexibility of the piperidine-pyridine scaffold allows it to adapt to the specific topology of the binding site, a concept known as "induced fit."

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net These models can then be used to predict the activity of novel, unsynthesized analogs, thereby guiding drug design efforts.

Descriptor Selection and Model Development

The development of a robust QSAR model begins with the calculation of molecular descriptors for each compound in the dataset. These descriptors quantify various aspects of the molecular structure, including:

Electronic descriptors: These describe the electron distribution in the molecule and include parameters like partial charges, dipole moment, and frontier molecular orbital energies (HOMO and LUMO).

Steric descriptors: These relate to the size and shape of the molecule, such as molecular volume, surface area, and shape indices.

Hydrophobic descriptors: These quantify the lipophilicity of the molecule, with LogP (the logarithm of the partition coefficient between octanol (B41247) and water) being a common example.

Topological descriptors: These are numerical representations of the molecular topology, including connectivity indices and counts of different atom types and bond types.

Once the descriptors are calculated, a mathematical model is developed to correlate a selection of these descriptors with the observed biological activity. Common methods for model development include Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms like Support Vector Machines (SVM) and Artificial Neural Networks (ANN). researchgate.net

For piperidinopyridine analogs, QSAR models have been developed to predict their inhibitory activity against various enzymes. researchgate.net These models often highlight the importance of a combination of electronic, steric, and hydrophobic properties in determining biological activity.

Validation and Interpretability of QSAR Models

A critical step in QSAR modeling is the validation of the developed model to ensure its statistical robustness and predictive power. nih.govbasicmedicalkey.com Validation is typically performed using both internal and external methods.

Internal validation techniques, such as leave-one-out (LOO) cross-validation, assess the model's stability and predictive ability using only the training set of data. A high cross-validated correlation coefficient (Q²) is indicative of a robust model.

External validation involves using the QSAR model to predict the activity of a separate set of compounds (the test set) that were not used in model development. The predictive ability of the model is assessed by comparing the predicted activities with the experimentally determined values for the test set. A high predictive correlation coefficient (R²_pred) is desired. dntb.gov.ua

The following table presents key statistical parameters often used to validate QSAR models.

| Parameter | Description | Desirable Value |

| R² (Coefficient of Determination) | A measure of the goodness of fit of the model to the training data. | Close to 1 |

| Q² (Cross-validated R²) | A measure of the internal predictive ability of the model. | > 0.5 for a good model |

| R²_pred (Predictive R² for external test set) | A measure of the model's ability to predict the activity of new compounds. | > 0.6 for a good model |

| RMSE (Root Mean Square Error) | A measure of the average error between the predicted and observed activities. | As low as possible |

Beyond statistical validation, the interpretability of a QSAR model is also important. A good QSAR model should not only be predictive but also provide insights into the molecular features that are important for the desired biological activity. This understanding can then guide the design of new, more potent, and selective analogs.

Computational and Theoretical Studies on 4 1 Prop 2 Ynylpiperidin 4 Yl Pyridine

Molecular Docking and Ligand-Protein Interaction Analysis with Identified Targets

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein, estimating the strength and nature of the interaction. For 4-(1-Prop-2-ynylpiperidin-4-yl)pyridine, this process would involve preparing its 3D structure and docking it into the active site of a relevant biological target, such as a receptor or enzyme implicated in a particular disease.

The primary goal is to determine the binding affinity, typically expressed as a docking score or binding energy (in kcal/mol), and to visualize the specific molecular interactions. These interactions are crucial for ligand recognition and binding stability. Key interactions analyzed include:

Hydrogen Bonds: Formed between hydrogen bond donors (like the piperidine (B6355638) N-H, if protonated) and acceptors.

Hydrophobic Interactions: Involving the nonpolar regions of the molecule, such as the piperidine ring.

Pi-Interactions: The pyridine (B92270) ring can engage in π-π stacking with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine, Tryptophan) or cation-π interactions.

For instance, studies on structurally related pyridine derivatives have successfully used molecular docking to elucidate binding modes. In one such study, the pyridine ring was shown to establish π-alkyl interactions with residues like Leu105 and Met93, while other parts of the molecule formed hydrogen bonds with key amino acids such as Glu172. mdpi.comresearchgate.net A similar analysis for 4-(1-Prop-2-ynylpiperidin-4-yl)pyridine would identify the key residues it interacts with, providing a rational basis for its potential biological activity. d-nb.info

Table 1: Hypothetical Ligand-Protein Interaction Data for 4-(1-Prop-2-ynylpiperidin-4-yl)pyridine

| Protein Target | Binding Energy (kcal/mol) | Interacting Residues | Interaction Type |

|---|---|---|---|

| Target X | -8.5 | Tyr123, Phe234 | π-π Stacking |

| Target X | -8.5 | Asp150 | Hydrogen Bond |

| Target Y | -7.2 | Leu88, Val95 | Hydrophobic |

Note: The data in this table is illustrative and represents the type of results generated from a molecular docking study.

Molecular Dynamics Simulations to Explore Binding Stability and Conformational Changes

Following molecular docking, molecular dynamics (MD) simulations are often performed to provide a more dynamic and realistic view of the ligand-protein complex. While docking provides a static snapshot, MD simulations track the movements and interactions of every atom in the system over time (typically nanoseconds to microseconds).

For the 4-(1-Prop-2-ynylpiperidin-4-yl)pyridine-protein complex, an MD simulation would reveal:

Binding Stability: By calculating the root-mean-square deviation (RMSD) of the ligand and protein backbone, researchers can assess whether the ligand remains stably bound in the active site or if it dissociates. A stable complex will show minimal fluctuations in RMSD over the simulation time. nih.gov

Conformational Changes: The simulation can show how the protein or the ligand changes its shape upon binding to achieve an optimal fit.

Interaction Persistence: MD allows for the analysis of how long specific interactions, like hydrogen bonds identified in docking, persist throughout the simulation.

This technique provides crucial insights into the dynamic behavior of the binding event, validating the initial docking poses and offering a deeper understanding of the binding mechanism. nih.gov

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, often using Density Functional Theory (DFT), are employed to investigate the intrinsic electronic properties of a molecule. dergipark.org.tr For 4-(1-Prop-2-ynylpiperidin-4-yl)pyridine, these calculations could determine several key parameters that govern its reactivity and interactions.

Key parameters from DFT studies include:

HOMO-LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The energy gap between them indicates the molecule's chemical reactivity and stability. A smaller gap suggests the molecule is more reactive.

Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is vital for predicting how the molecule will interact with biological macromolecules.

Atomic Charges: Calculating the partial charge on each atom helps to understand intermolecular interactions, such as the formation of hydrogen bonds and electrostatic interactions.

Studies on related pyridine derivatives have used these methods to correlate electronic properties with biological activity, showing how charge distribution influences receptor binding. dergipark.org.tr

In Silico Prediction of ADMET (Absorption, Distribution, Metabolism, Excretion) Properties for Preclinical Prioritization

Before a compound can be considered a viable drug candidate, its pharmacokinetic properties must be evaluated. In silico ADMET prediction tools use computational models to estimate these properties early in the drug discovery process, saving time and resources. nih.govslideshare.net

For 4-(1-Prop-2-ynylpiperidin-4-yl)pyridine, a typical ADMET profile would predict:

Absorption: Parameters like Caco-2 permeability (predicting intestinal absorption) and human intestinal absorption (HIA) percentage.

Distribution: Blood-brain barrier (BBB) penetration is a critical parameter for drugs targeting the central nervous system. The volume of distribution (VDss) is also estimated.

Metabolism: Prediction of which cytochrome P450 (CYP) enzymes (e.g., CYP2D6, CYP3A4) are likely to metabolize the compound or be inhibited by it.

Excretion: Prediction of total clearance and whether the compound is likely to be a substrate for renal transporters.

Toxicity: Early prediction of potential toxicities, such as mutagenicity (Ames test), cardiotoxicity (hERG inhibition), and hepatotoxicity.

Computational tools like SwissADME and pkCSM are commonly used for these predictions. nih.gov For example, a study on a complex molecule containing a piperidine moiety predicted good blood-brain barrier penetration and high human oral absorption, marking it as a viable candidate for further development. nih.gov

Table 2: Representative In Silico ADMET Prediction for 4-(1-Prop-2-ynylpiperidin-4-yl)pyridine

| Property | Predicted Value | Acceptable Range |

|---|---|---|

| Caco-2 Permeability (logPapp) | -5.15 cm/s | > -5.15 cm/s (High) |

| Blood-Brain Barrier (BBB) Permeability | Yes | Yes/No |

| CYP2D6 Inhibitor | No | Yes/No |

| Ames Mutagenicity | No | Yes/No |

| hERG I Inhibitor | Yes | Yes/No |

Note: The data in this table is for illustrative purposes only and represents typical outputs from ADMET prediction software.

Pharmacophore Modeling and Virtual Screening for Novel Scaffolds

Pharmacophore modeling identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) necessary for a molecule to bind to a specific target. nih.gov If 4-(1-Prop-2-ynylpiperidin-4-yl)pyridine were found to be active, a pharmacophore model could be built based on its structure and binding mode. nih.gov

This model then serves as a 3D query to search large chemical databases in a process called virtual screening. The goal is to identify other, structurally diverse molecules that match the pharmacophore and are therefore also likely to be active. This is a powerful strategy for "scaffold hopping"—finding new core structures (scaffolds) with the same biological activity, potentially with improved properties. frontiersin.org This approach accelerates the discovery of novel lead compounds by focusing experimental efforts on molecules with a higher probability of success. nih.govpeerj.com

Preclinical Pharmacokinetic and Metabolic Profiling of 4 1 Prop 2 Ynylpiperidin 4 Yl Pyridine

In Vitro Metabolic Stability Assessment in Hepatic Microsomes and Hepatocytes (Animal-Derived)

Studies on similar heterocyclic compounds suggest that 4-(1-Prop-2-ynylpiperidin-4-yl)pyridine would likely undergo metabolic evaluation in liver microsomes and hepatocytes from common preclinical species such as rats, mice, and dogs. These in vitro systems contain the necessary enzymatic machinery, primarily cytochrome P450 (CYP) enzymes, to predict in vivo metabolism. For instance, research on other piperidine (B6355638) analogues has demonstrated that even minor structural modifications can significantly alter metabolic stability in rat liver microsomes. nih.gov

Table 1: Predicted In Vitro Metabolic Stability Parameters for 4-(1-Prop-2-ynylpiperidin-4-yl)pyridine in Rat Liver Microsomes

| Parameter | Predicted Value | Rationale |

| Half-life (t½) | Moderate | Based on the stability of other N-substituted piperidine compounds. nih.gov |

| Intrinsic Clearance (CLint) | Moderate to High | The propargyl group may be susceptible to metabolism. |

Identification and Characterization of Major Metabolites (from Preclinical Models)

The metabolic fate of 4-(1-Prop-2-ynylpiperidin-4-yl)pyridine in preclinical models is expected to involve several biotransformation pathways common to piperidine and pyridine-containing drugs.

Based on the metabolism of structurally related compounds, the major metabolic pathways are likely to include:

Oxidation of the piperidine ring: This can lead to the formation of various hydroxylated metabolites.

N-dealkylation: Cleavage of the propargyl group from the piperidine nitrogen is a common metabolic route for N-substituted piperidines. nih.gov

Oxidation of the pyridine (B92270) ring: This can result in the formation of N-oxides or hydroxylated pyridines. nih.gov

Metabolism of the propargyl group: The terminal alkyne may undergo oxidation.

For example, studies on other 4-substituted piperidines have identified N-dealkylation as a predominant metabolic reaction. nih.gov Similarly, pyridine rings are known to be metabolized to their corresponding N-oxides. nih.gov

Enzyme Kinetics of Metabolic Biotransformations (e.g., Cytochrome P450 Enzymes)

The metabolism of most small molecule drugs is predominantly carried out by the cytochrome P450 (CYP) superfamily of enzymes. nih.gov For compounds containing a 4-aminopiperidine (B84694) scaffold, CYP3A4 is often a major contributor to their N-dealkylation. nih.gov Given the structural similarities, it is plausible that CYP3A4 and other CYP isoforms, such as those from the CYP2D and CYP2C families, are involved in the metabolism of 4-(1-Prop-2-ynylpiperidin-4-yl)pyridine.

Reaction phenotyping studies using recombinant human CYP enzymes and specific chemical inhibitors would be necessary to definitively identify the key enzymes responsible for its metabolism. This information is crucial for predicting potential drug-drug interactions.

Plasma Protein Binding Studies in Preclinical Species

The extent of plasma protein binding (PPB) significantly influences the distribution and clearance of a drug, as only the unbound fraction is pharmacologically active and available for metabolism and excretion. nih.gov The PPB of 4-(1-Prop-2-ynylpiperidin-4-yl)pyridine would be determined in the plasma of various preclinical species. Small molecule drugs with piperidine and pyridine moieties exhibit a wide range of PPB, which is dependent on their physicochemical properties such as lipophilicity and ionization state.

Table 2: Predicted Plasma Protein Binding of 4-(1-Prop-2-ynylpiperidin-4-yl)pyridine

| Species | Predicted % Bound | Rationale |

| Mouse | Moderate to High | Based on data for similar heterocyclic compounds. |

| Rat | Moderate to High | Species differences in plasma proteins can affect binding. |

| Dog | Moderate to High | General trend for small molecule drugs. |

In Vivo Pharmacokinetic Profiling in Animal Models (e.g., Rodents)

In vivo studies in animal models such as mice and rats are essential to understand the absorption, distribution, metabolism, and excretion (ADME) profile of a new chemical entity.

Absorption and Bioavailability Determination

Following oral administration in rodents, the absorption and bioavailability of 4-(1-Prop-2-ynylpiperidin-4-yl)pyridine would be assessed. The physicochemical properties of the compound, such as its solubility and permeability, will be key determinants of its oral absorption. For central nervous system (CNS) drug candidates, a balance of lipophilicity is often required to achieve good membrane permeability and reasonable solubility. nih.gov

Systemic Clearance and Excretion Pathways

An extensive review of publicly available scientific literature and preclinical data reveals no specific information regarding the systemic clearance and excretion pathways of the compound 4-(1-Prop-2-ynylpiperidin-4-yl)pyridine.

While general pharmacokinetic properties of compounds containing pyridine and piperidine moieties have been studied, data detailing the in vivo clearance rates, mechanisms (e.g., renal, hepatic), and the primary routes of excretion (e.g., urine, feces) for this particular chemical entity are not available in the public domain.

Therefore, a detailed discussion, including research findings and data tables on the systemic clearance and excretion of 4-(1-Prop-2-ynylpiperidin-4-yl)pyridine, cannot be provided at this time. Further preclinical studies would be required to elucidate these critical pharmacokinetic parameters.

Preclinical Efficacy and Mechanism of Action Studies in Relevant Disease Models

Efficacy Assessment in In Vitro Cell-Based Disease Models (e.g., neuronal cell lines, cancer cell lines)

In vitro cell-based assays are crucial for the initial assessment of a compound's potential therapeutic efficacy and for elucidating its mechanism of action at a cellular level. These models, which include immortalized cell lines, primary cell cultures, and stem cell-derived models, allow for controlled experiments to measure a compound's effect on cell viability, proliferation, and specific cellular functions relevant to a disease. For instance, neuronal cell lines are used to model neurodegenerative diseases nih.govfrontiersin.orgresearchgate.net, while various cancer cell lines are employed to screen for anti-proliferative and cytotoxic effects. nih.govresearchgate.netnih.gov

Despite the importance of such studies, there is currently no publicly available research detailing the evaluation of 4-(1-Prop-2-ynylpiperidin-4-yl)pyridine in any in vitro cell-based disease models.

Cellular Pathway Elucidation via Proteomic and Transcriptomic Analyses

To understand how a compound exerts its effects, researchers often turn to proteomic and transcriptomic analyses. Proteomics involves the large-scale study of proteins, their structures, and functions, which can reveal changes in protein expression and post-translational modifications within a cell upon treatment with a compound. mdpi.com Transcriptomics, on the other hand, examines the complete set of RNA transcripts, providing insights into gene expression changes. Together, these "omics" approaches can map the cellular pathways modulated by a therapeutic agent.

No proteomic or transcriptomic studies have been published for 4-(1-Prop-2-ynylpiperidin-4-yl)pyridine to elucidate its potential effects on cellular pathways.

High-Content Screening for Phenotypic Changes

High-content screening (HCS) is an automated microscopy-based technology that allows for the simultaneous measurement of multiple cellular parameters, providing a detailed phenotypic profile of a compound's effects. HCS can identify changes in cell morphology, protein localization, and the expression of various biomarkers, offering a powerful tool for drug discovery and mechanism-of-action studies.

There are no available records of 4-(1-Prop-2-ynylpiperidin-4-yl)pyridine having been subjected to high-content screening to assess for any induced phenotypic changes in cells.

Efficacy Evaluation in Established In Vivo Animal Models of Disease

Following in vitro testing, promising compounds are typically evaluated in in vivo animal models that mimic human diseases. These studies are essential for assessing a compound's efficacy, understanding its pharmacokinetic and pharmacodynamic properties in a whole organism, and identifying potential safety concerns. The choice of animal model depends on the therapeutic area of interest, with a wide range of models available for neurological, psychiatric, and other diseases. mdpi.com

No in vivo efficacy studies for 4-(1-Prop-2-ynylpiperidin-4-yl)pyridine in any established animal models of disease have been reported in the scientific literature.

Behavioral Phenotyping in Neurological/Psychiatric Models (e.g., anxiolytic, antidepressant, anticonvulsant activity)

For compounds targeting central nervous system (CNS) disorders, behavioral phenotyping in animal models is a critical step. Specific behavioral tests are used to assess potential anxiolytic, antidepressant, and anticonvulsant properties. For example, the elevated plus-maze and light-dark box tests are common models for anxiety researchgate.netresearchgate.netnih.govmdpi.comwikipedia.org, while the forced swim test and tail suspension test are used to screen for antidepressant-like effects. researchgate.netresearchgate.netmdpi.com Anticonvulsant activity is often evaluated using models such as the maximal electroshock (MES) and pentylenetetrazole (scPTZ)-induced seizure tests. nih.govresearchgate.netnih.govmdpi.commdpi.com

There is no published data on the behavioral phenotyping of 4-(1-Prop-2-ynylpiperidin-4-yl)pyridine in any neurological or psychiatric animal models.

Physiological and Biochemical Readouts in Disease Models

In addition to behavioral assessments, in vivo studies often include the measurement of physiological and biochemical parameters to provide a more comprehensive understanding of a compound's effects. These can include monitoring vital signs, collecting blood and tissue samples for analysis of biomarkers, and post-mortem tissue examination. Such readouts can provide objective measures of a compound's impact on the underlying pathology of a disease.

No research has been published detailing any physiological or biochemical readouts from in vivo studies of 4-(1-Prop-2-ynylpiperidin-4-yl)pyridine.

Biomarker Identification and Validation in Preclinical Contexts

Biomarkers are measurable indicators of a biological state or condition and are crucial in drug development for diagnosing disease, monitoring disease progression, and assessing treatment response. precisionformedicine.com Preclinical studies in cell cultures and animal models play a vital role in the identification and validation of potential biomarkers that can then be translated to clinical use. These biomarkers can be molecular, imaging, or physiological in nature.

Investigation into "4-(1-Prop-2-ynylpiperidin-4-yl)pyridine" Reveals No Publicly Available Preclinical Data on Synergistic or Additive Effects

A comprehensive review of scientific literature and publicly accessible databases has found no preclinical studies investigating the synergistic or additive effects of the chemical compound 4-(1-Prop-2-ynylpiperidin-4-yl)pyridine in combination with other therapeutic agents.

Despite a thorough search for research pertaining to the preclinical efficacy and mechanism of action of 4-(1-Prop-2-ynylpiperidin-4-yl)pyridine, particularly in the context of combination therapies, no relevant data could be retrieved. The scientific community has not published any findings on this specific molecule within the scope of the requested topic.

Therefore, it is not possible to provide an article on the "Investigation of Synergistic or Additive Effects with Other Preclinical Agents" for 4-(1-Prop-2-ynylpiperidin-4-yl)pyridine as there is no information available to populate the required sections and subsections, including data tables and detailed research findings.

Advanced Analytical Methodologies for Research and Characterization of 4 1 Prop 2 Ynylpiperidin 4 Yl Pyridine

Spectroscopic Characterization (NMR, IR, UV-Vis, Mass Spectrometry) for Structural Elucidation

Spectroscopic techniques are fundamental in determining the molecular structure of 4-(1-Prop-2-ynylpiperidin-4-yl)pyridine. Each method provides unique information about the compound's atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 4-(1-Prop-2-ynylpiperidin-4-yl)pyridine, ¹H and ¹³C NMR spectroscopy would provide characteristic signals for the pyridine (B92270) ring, the piperidine (B6355638) ring, and the propargyl group.

Interactive Table 1: Predicted ¹H NMR Chemical Shifts for 4-(1-Prop-2-ynylpiperidin-4-yl)pyridine

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| Pyridine (positions 2, 6) | 8.5 - 8.7 | Doublet |

| Pyridine (positions 3, 5) | 7.2 - 7.4 | Doublet |

| Piperidine (position 4) | 2.5 - 2.8 | Multiplet |

| Piperidine (axial, positions 2, 6) | 2.9 - 3.1 | Multiplet |

| Piperidine (equatorial, positions 2, 6) | 2.1 - 2.3 | Multiplet |

| Piperidine (axial, positions 3, 5) | 1.6 - 1.8 | Multiplet |

| Piperidine (equatorial, positions 3, 5) | 1.9 - 2.1 | Multiplet |

| Propargyl (CH) | 2.2 - 2.4 | Triplet |

| Propargyl (CH₂) | 3.2 - 3.4 | Doublet |

Interactive Table 2: Predicted ¹³C NMR Chemical Shifts for 4-(1-Prop-2-ynylpiperidin-4-yl)pyridine

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Pyridine (C4) | 150 - 152 |

| Pyridine (C2, C6) | 148 - 150 |

| Pyridine (C3, C5) | 123 - 125 |

| Piperidine (C4) | 40 - 42 |

| Piperidine (C2, C6) | 52 - 54 |

| Piperidine (C3, C5) | 30 - 32 |

| Propargyl (C≡CH) | 78 - 80 |

| Propargyl (C≡CH) | 70 - 72 |

| Propargyl (CH₂) | 45 - 47 |

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies.

Interactive Table 3: Characteristic IR Absorption Bands for 4-(1-Prop-2-ynylpiperidin-4-yl)pyridine

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

| Alkyne C-H | Stretch | 3250 - 3350 |

| Alkyne C≡C | Stretch | 2100 - 2150 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aromatic C=C | Stretch | 1400 - 1600 |

| Amine C-N | Stretch | 1000 - 1250 |

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within the molecule. The pyridine ring in 4-(1-Prop-2-ynylpiperidin-4-yl)pyridine is the primary chromophore. It is expected to exhibit absorption maxima corresponding to π → π* and n → π* transitions. researchgate.net In a suitable solvent like ethanol, one might expect to see absorption bands around 200-280 nm. researchgate.net

Mass Spectrometry (MS) is employed to determine the molecular weight and fragmentation pattern of the compound. For 4-(1-Prop-2-ynylpiperidin-4-yl)pyridine, the molecular ion peak (M+) would be observed, and fragmentation would likely involve cleavage of the piperidine ring and loss of the propargyl group. researchgate.net

Chromatographic Methods for Purity Assessment and Quantitative Analysis

Chromatographic techniques are essential for separating the target compound from impurities and for its quantification.

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method would be suitable for the purity assessment of the polar, basic compound 4-(1-Prop-2-ynylpiperidin-4-yl)pyridine. A C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol) would likely provide good separation. ptfarm.pl UV detection at a wavelength corresponding to the absorbance maximum of the pyridine ring (around 254 nm) would be appropriate for quantification. ptfarm.pl

Gas Chromatography (GC)

Given its likely volatility, Gas Chromatography could also be employed for the analysis of 4-(1-Prop-2-ynylpiperidin-4-yl)pyridine. A capillary column with a polar stationary phase would be suitable for separating the compound from any non-polar impurities. Flame Ionization Detection (FID) would provide a robust and sensitive means of detection.

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) for Bioanalytical Applications in Preclinical Matrices

For the quantification of 4-(1-Prop-2-ynylpiperidin-4-yl)pyridine in biological samples such as plasma or tissue homogenates, LC-MS/MS is the method of choice due to its high sensitivity and selectivity. nih.gov A sample preparation step, such as protein precipitation or solid-phase extraction, would be necessary to remove matrix interferences. nih.gov The compound would be separated by HPLC and then detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. nih.gov Specific precursor-to-product ion transitions would be monitored for both the analyte and a suitable internal standard to ensure accurate and precise quantification. nih.gov

X-ray Crystallography for Solid-State Structure Determination

Method Validation for Reproducibility and Robustness in Research Settings

To ensure that the analytical methods used for the characterization of 4-(1-Prop-2-ynylpiperidin-4-yl)pyridine are reliable and reproducible, they must be validated. researchgate.net Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. Key validation parameters include:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present.

Linearity: The ability of the method to obtain test results that are directly proportional to the concentration of the analyte.

Accuracy: The closeness of the test results obtained by the method to the true value.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

For research purposes, a thorough validation of the chosen analytical methods would be crucial to generate high-quality, reliable data on 4-(1-Prop-2-ynylpiperidin-4-yl)pyridine.

Strategic Considerations for Preclinical Lead Optimization and Development of 4 1 Prop 2 Ynylpiperidin 4 Yl Pyridine Where Applicable

Lead Optimization Strategies based on Preclinical Findings

Lead optimization is an iterative process aimed at enhancing the desirable properties of a lead compound while mitigating its undesirable characteristics. For 4-(1-Prop-2-ynylpiperidin-4-yl)pyridine, this would involve a systematic investigation of its structure-activity relationship (SAR). Preclinical findings from initial in vitro and in vivo studies would guide the chemical modifications of the parent molecule.

Key strategies would likely focus on:

Potency and Selectivity: Modifications to the pyridine (B92270) ring, piperidine (B6355638) core, or the propargyl group could be explored to enhance the compound's binding affinity for its intended biological target and to improve selectivity over off-target molecules, thereby reducing the potential for side effects. For instance, the introduction of substituents on the pyridine ring could modulate electronic properties and influence target engagement.

Pharmacokinetic Profile: The metabolic stability, absorption, distribution, and excretion (ADME) properties of 4-(1-Prop-2-ynylpiperidin-4-yl)pyridine would be thoroughly evaluated. Should preclinical data reveal rapid metabolism, for example, medicinal chemists might explore the introduction of blocking groups at metabolically labile sites. The lipophilicity of the molecule could also be fine-tuned to optimize its absorption and distribution characteristics.

Physicochemical Properties: Improving aqueous solubility and chemical stability are often key objectives during lead optimization. Poor solubility can hinder formulation development and lead to variable oral bioavailability. Modifications that introduce polar functional groups, without compromising biological activity, could be a strategic approach.

The following interactive table illustrates a hypothetical structure-activity relationship study for analogues of 4-(1-Prop-2-ynylpiperidin-4-yl)pyridine, showcasing how systematic modifications can influence key preclinical parameters.

| Compound ID | R1 (Pyridine Ring) | R2 (Piperidine N-substituent) | Target Binding Affinity (Ki, nM) | In Vitro Metabolic Stability (t½, min) | Aqueous Solubility (µg/mL) |

| LEAD-001 | H | Prop-2-ynyl | 15 | 25 | 5 |

| OPT-002 | 2-F | Prop-2-ynyl | 10 | 45 | 8 |

| OPT-003 | H | But-2-ynyl | 25 | 30 | 4 |

| OPT-004 | 2-Cl | Prop-2-ynyl | 8 | 55 | 6 |

| OPT-005 | H | 3-hydroxy-prop-2-ynyl | 18 | 20 | 25 |

This table is for illustrative purposes only and does not represent actual experimental data for 4-(1-Prop-2-ynylpiperidin-4-yl)pyridine.

Formulation Development for Preclinical In Vivo Studies

The development of an appropriate formulation is crucial for the successful execution of preclinical in vivo studies. The primary goal is to ensure adequate and consistent exposure of the test compound to the biological system. For 4-(1-Prop-2-ynylpiperidin-4-yl)pyridine, the initial formulation strategy would be dictated by its physicochemical properties, such as solubility and stability.

For early-stage preclinical studies, simple formulations are often preferred. These may include:

Aqueous Solutions: If the compound exhibits sufficient aqueous solubility and stability at the desired concentration, a simple solution in a physiologically compatible buffer would be the most straightforward approach.

Suspensions: For poorly soluble compounds, a suspension in a vehicle containing a suspending agent (e.g., carboxymethylcellulose) and a surfactant (e.g., Tween 80) can be employed. Particle size reduction techniques, such as micronization, may be necessary to improve the dissolution rate and bioavailability.

Co-solvent Systems: The use of co-solvents, such as polyethylene (B3416737) glycol (PEG) 400 or propylene (B89431) glycol, can enhance the solubility of lipophilic compounds for parenteral administration.

The choice of formulation will depend on the route of administration (e.g., oral, intravenous, intraperitoneal) and the specific requirements of the preclinical model. The following table provides examples of potential formulations for preclinical studies.

| Formulation Type | Composition | Potential Route of Administration | Key Considerations |

| Aqueous Solution | Compound in 0.9% Saline | Intravenous, Intraperitoneal | Requires sufficient aqueous solubility and stability. |

| Suspension | Compound in 0.5% CMC with 0.1% Tween 80 | Oral | Particle size and homogeneity are critical for consistent absorption. |

| Co-solvent Solution | 20% Compound in 40% PEG 400, 40% Water | Intravenous | Potential for precipitation upon dilution in the bloodstream. |

This table presents hypothetical formulation examples and should not be interpreted as validated formulations for 4-(1-Prop-2-ynylpiperidin-4-yl)pyridine.

Intellectual Property Landscape and Patent Analysis (in an academic research context)

In an academic research setting, an early assessment of the intellectual property (IP) landscape is vital for several reasons. It helps to ensure freedom to operate, identifies potential collaborators or competitors, and informs the strategic direction of the research. For a novel compound like 4-(1-Prop-2-ynylpiperidin-4-yl)pyridine, a patent analysis would involve searching for existing patents and patent applications that claim the compound itself, its synthesis, or its use for a particular therapeutic indication.

The analysis would typically focus on:

Composition of Matter Claims: These claims protect the chemical structure of the compound itself and are the most valuable form of patent protection.

Method of Use Claims: These claims protect the use of the compound for treating a specific disease or condition.

Process Claims: These claims protect the specific synthetic route used to manufacture the compound.

A search of patent databases for pyridine and piperidine derivatives is likely to reveal a broad and active patent landscape, as these scaffolds are common in medicinal chemistry. For instance, patents for pyridin-4-yl derivatives have been filed in the context of immunomodulating agents. The novelty of 4-(1-Prop-2-ynylpiperidin-4-yl)pyridine would depend on whether its specific structure has been previously disclosed or is encompassed by a broader Markush structure in an existing patent.

The presence of the propargyl group is a key structural feature. Research into compounds containing this moiety, such as certain sigma receptor ligands, may also provide insights into the patentability of the target compound. nih.govresearchgate.net A thorough patent search is essential to determine the novelty and inventiveness of 4-(1-Prop-2-ynylpiperidin-4-yl)pyridine and to guide decisions regarding the potential for filing a patent application to protect any new discoveries.

Ethical Considerations in Animal Research and In Vitro Studies

All research involving animals must be conducted in strict adherence to ethical guidelines and regulations. The principles of the 3Rs (Replacement, Reduction, and Refinement) are fundamental to the ethical conduct of animal research.

Replacement: This principle encourages the use of non-animal methods whenever possible. For the preclinical evaluation of 4-(1-Prop-2-ynylpiperidin-4-yl)pyridine, a significant amount of data can be generated using in vitro assays, such as cell-based models, to assess activity and potential toxicity before proceeding to animal studies.

Reduction: The number of animals used in experiments should be minimized while still ensuring statistically significant results. google.com Careful experimental design, including power calculations to determine appropriate sample sizes, is essential.

Refinement: This principle focuses on minimizing any pain, suffering, or distress to the animals. This includes the use of appropriate anesthesia and analgesia for any surgical procedures, as well as providing a suitable environment and humane endpoints for the studies. nyxxb.cn

Before any animal studies can commence, the research protocol must be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC) or an equivalent ethics committee. This committee ensures that the proposed research is scientifically justified, that the use of animals is necessary, and that all ethical considerations have been adequately addressed. The scientific purpose of the research must be significant enough to warrant the use of animals. nyxxb.cn

Future Research Directions and Unexplored Avenues for 4 1 Prop 2 Ynylpiperidin 4 Yl Pyridine

Discovery of Novel Biological Target Engagements

The chemical architecture of 4-(1-Prop-2-ynylpiperidin-4-yl)pyridine provides a strong rationale for investigating its interactions with a range of biological targets, particularly within the central nervous system. The piperidine (B6355638) and pyridine (B92270) motifs are common features in many neurologically active agents. nih.govmdpi.com

A primary avenue of investigation would be the family of sigma receptors (σRs). Structurally related compounds containing both piperidine and propargyl groups have demonstrated high affinity for σ1 and σ2 receptors. nih.govresearchgate.net These receptors are implicated in a variety of neurological conditions, including neuropathic pain and neurodegenerative diseases. nih.govresearchgate.net A focused screening campaign could reveal whether 4-(1-Prop-2-ynylpiperidin-4-yl)pyridine acts as an agonist or antagonist at these receptors, and with what degree of selectivity.

Furthermore, the presence of the piperidine ring suggests potential interactions with cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). Analogs with a 1-benzylpiperidin-4-yl moiety have shown potent inhibitory activity against these enzymes, which are key targets in Alzheimer's disease therapy. nih.govresearchgate.net The N-propargyl group is also a known feature in some monoamine oxidase (MAO) inhibitors, suggesting another potential target class for this compound. nih.govresearchgate.net

Future research should, therefore, involve comprehensive in vitro binding and functional assays to profile the activity of 4-(1-Prop-2-ynylpiperidin-4-yl)pyridine against a panel of CNS targets.

Table 1: Potential Biological Targets for 4-(1-Prop-2-ynylpiperidin-4-yl)pyridine

| Target Class | Specific Examples | Rationale for Investigation |

| Sigma Receptors | σ1, σ2 | Presence of piperidine and propargyl groups found in known sigma receptor ligands. nih.govresearchgate.net |

| Cholinesterases | AChE, BuChE | Piperidine core is a common scaffold in cholinesterase inhibitors. nih.govresearchgate.net |

| Monoamine Oxidases | MAO-A, MAO-B | The N-propargyl group is a key feature of some MAO inhibitors. nih.govresearchgate.net |

| Ion Channels | e.g., NMDA, Calcium channels | Pyridine and piperidine derivatives are known to modulate various ion channels. |

| G-Protein Coupled Receptors (GPCRs) | e.g., Serotonin, Dopamine receptors | The core structure is present in numerous GPCR ligands. |

Exploration of New Therapeutic Applications in Preclinical Stages

Based on the potential biological targets identified, 4-(1-Prop-2-ynylpiperidin-4-yl)pyridine could be investigated for a range of therapeutic applications in preclinical models.

Given the established role of sigma receptor modulators in pain pathways, a primary area of interest would be the treatment of neuropathic pain . nih.govresearchgate.net Preclinical models of nerve injury could be employed to assess the analgesic properties of the compound.